![molecular formula C9H16ClNO2 B2492804 Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 2193051-99-7](/img/structure/B2492804.png)
Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
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Description
Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a chemical compound with significant interest in synthetic and medicinal chemistry due to its complex structure and potential pharmacological activities. This compound represents a class of bicycles and is an essential pharmacophore for diversified pharmacological activities.
Synthesis Analysis
The synthesis of related octahydrocyclopenta[b]pyrrole derivatives involves various methodologies, including the nucleophilic addition to N-acyliminium ions, Diels-Alder reactions, and oxidation reactions. For instance, hexahydro- and methoxy-derivatives of octahydrocyclopenta[b]-pyrrole carboxylates have been synthesized from oxalylation of enamines, followed by addition of water or methanol (Seo Won-Jun et al., 1994). Additionally, an efficient process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step (R. Bahekar et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds indicates that the pyrrolopyrrole fragment within these molecules exhibits nonplanar conformations with conformations close to half-chair forms. This structural feature is crucial for understanding the compound's chemical reactivity and interactions (J. Quiroga et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic additions, cycloadditions, and oxidation processes, demonstrating a range of chemical properties. Notably, certain derivatives have shown to oxidize amines and alcohols in an autorecycling process, with efficiency higher under photoirradiation compared to thermal processes (Yuhki Mitsumoto, M. Nitta, 2004).
Physical Properties Analysis
While specific details on the physical properties of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride were not directly found, the synthesis and structural analyses of related compounds provide insights into their stability, solubility, and thermal properties, which are essential for their application in various fields.
Chemical Properties Analysis
The chemical properties of octahydrocyclopenta[b]pyrrole derivatives, including Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, are characterized by their reactivity towards various chemical transformations. These include reductive work-ups, regioselective syntheses, and reactions leading to the formation of complex heterocyclic structures (J. Ney, J. Wolfe, 2005).
Scientific Research Applications
Antimicrobial Properties
Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride and its derivatives have been extensively studied for their antimicrobial properties. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from derivatives of this compound, displayed significant bactericidal and fungicidal activities. These activities were comparable to established antibiotics like streptomycin and fusidic acid, underscoring their potential as novel antimicrobial agents (Al-Omar & Amr, 2010). Similarly, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring in the structure (Hublikar et al., 2019).
Synthesis and Chemical Properties
The compound and its analogs are also pivotal in synthesizing various complex molecules. For example, methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared by reacting starting compounds with excess chloromethyloxirane, leading to compounds that undergo oxirane ring opening by heterocyclic amines, indicating potential applications in organic synthesis (Krutošíková et al., 2001). Also, 2-methyleneaziridines tethered to alkene or alkyne acceptors through this compound underwent cis-octahydrocyclopenta[c]pyrroles formation, creating up to four contiguous stereocenters in a diastereocontrolled manner after reductive work-up (Griffin et al., 2012).
Crystal Engineering and Supramolecular Structures
The compound's derivatives have also been noted for their applications in crystal engineering. For instance, pyrrole-2-carboxylate dimer, derived from similar compounds, acts as a robust supramolecular synthon, potentially useful in the self-assembly of crystal engineering due to its demonstrated robustness in density functional calculation (Yin & Li, 2006).
properties
IUPAC Name |
methyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-6-3-2-4-7(6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDVSUDJGYRQRQ-WQYNNSOESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC2N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride |
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